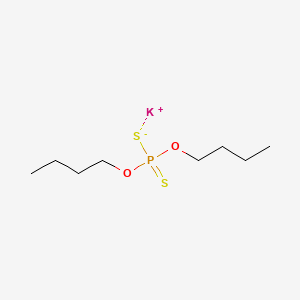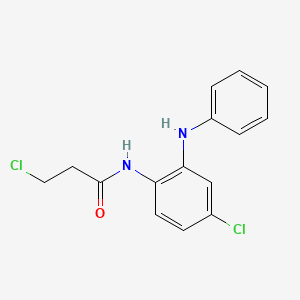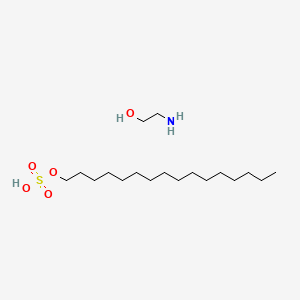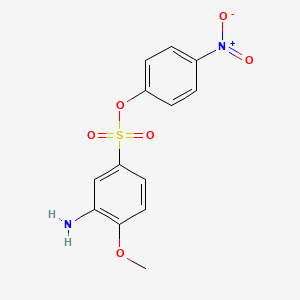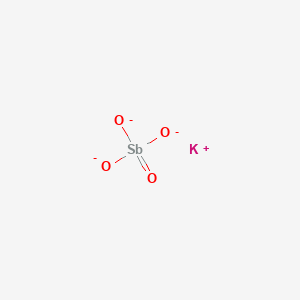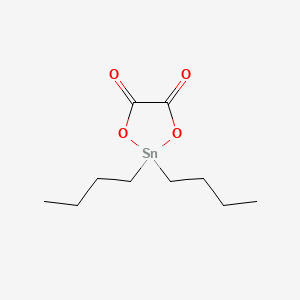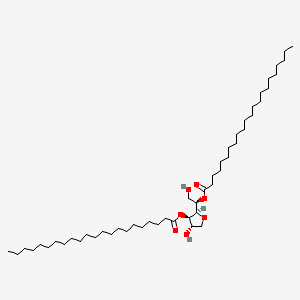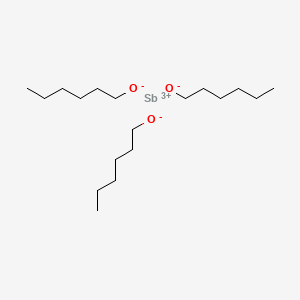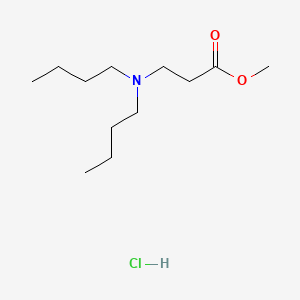
Methyl N,N-dibutyl-beta-alaninate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N,N-dibutyl-beta-alaninate hydrochloride is a chemical compound with the molecular formula C12H26ClNO2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N,N-dibutyl-beta-alaninate hydrochloride typically involves the reaction of beta-alanine with methyl chloride and dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes purification steps to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl N,N-dibutyl-beta-alaninate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Methyl N,N-dibutyl-beta-alaninate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N,N-dibutyl-beta-alaninate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl N,N-dibutyl-beta-alaninate
- Methyl N,N-diethyl-beta-alaninate
- Methyl N,N-dipropyl-beta-alaninate
Uniqueness
Methyl N,N-dibutyl-beta-alaninate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its applications in various fields further highlight its uniqueness .
Properties
CAS No. |
75003-73-5 |
|---|---|
Molecular Formula |
C12H26ClNO2 |
Molecular Weight |
251.79 g/mol |
IUPAC Name |
methyl 3-(dibutylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C12H25NO2.ClH/c1-4-6-9-13(10-7-5-2)11-8-12(14)15-3;/h4-11H2,1-3H3;1H |
InChI Key |
YROUIASKEPJJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCC(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



